Tris[4-(5-bromothiophen-2-yl)phenyl]amine
Description
Properties
IUPAC Name |
4-(5-bromothiophen-2-yl)-N,N-bis[4-(5-bromothiophen-2-yl)phenyl]aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H18Br3NS3/c31-28-16-13-25(35-28)19-1-7-22(8-2-19)34(23-9-3-20(4-10-23)26-14-17-29(32)36-26)24-11-5-21(6-12-24)27-15-18-30(33)37-27/h1-18H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWJSFRTXYYGQPZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC=C(S2)Br)N(C3=CC=C(C=C3)C4=CC=C(S4)Br)C5=CC=C(C=C5)C6=CC=C(S6)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H18Br3NS3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
728.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Scientific Research Applications
Organic Electronics
Organic Light-Emitting Diodes (OLEDs)
TTPA has shown promise as a hole-transporting material in OLEDs due to its excellent charge transport properties. The compound's unique structure enhances its electronic characteristics, making it suitable for efficient light emission in OLED devices. Research indicates that TTPA can improve the performance and efficiency of OLEDs by facilitating charge transport within the device architecture .
Organic Photovoltaics (OPVs)
In the realm of organic photovoltaics, TTPA's properties also position it as a potential candidate for use in OPV systems. Its ability to transport holes effectively can enhance the overall efficiency of solar cells by improving charge separation and collection at the electrodes. Studies have demonstrated that integrating TTPA into OPV materials can lead to higher power conversion efficiencies.
Electrochemical Applications
Electrolytes for Lithium-Ion Batteries
TTPA has been explored as an additive in electrolytes for lithium-ion batteries due to its electrochemical stability. Its incorporation can improve the ionic conductivity and overall performance of battery systems, making it a valuable component in energy storage technologies. Research suggests that TTPA enhances the electrochemical properties of electrolytes, contributing to better battery performance and longevity.
Biological Applications
Anticancer Activity
Emerging studies have highlighted TTPA's potential anticancer properties . In vitro experiments have shown that TTPA can inhibit cell proliferation in various cancer cell lines, including breast and prostate cancer cells. Notably, TTPA was found to reduce cell viability significantly and induce apoptosis, suggesting its potential as a therapeutic agent against cancer.
Antimicrobial Properties
TTPA has also demonstrated antimicrobial activity , exhibiting inhibitory effects against both Gram-positive and Gram-negative bacteria. Research indicates that it could serve as a candidate for developing new antimicrobial agents, with specific minimum inhibitory concentrations (MIC) established against various bacterial strains.
Material Science
Conductive Polymers
The unique structure of TTPA allows it to be incorporated into conductive polymers, enhancing their electrical properties. This application is particularly relevant in the development of high-performance materials for electronic devices, where conductivity and stability are crucial .
Mechanism of Action
The compound exerts its effects through interactions with molecular targets and pathways involved in electronic properties and material stability. Its unique structure allows for efficient charge transport, making it valuable in organic electronics.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Electronic Properties
The following table summarizes key structural and electronic differences between tris[4-(5-bromothiophen-2-yl)phenyl]amine and analogous compounds:
Notes:
- Symmetry : TPTPA’s symmetrical structure enhances crystallinity and hole mobility, critical for photovoltaic performance .
- Electron Effects: Formyl and dicyanomethylidenemethyl groups increase electron deficiency, making TTA-TPA and the dicyanomethylidenemethyl derivative suitable for charge separation in COFs or sensors .
Photovoltaics:
- TPTPA : Achieves ηPCE = 5.96% in bulk heterojunction (BHJ) cells with C₇₀, attributed to high hole mobility and complementary absorption with C₇₀ .
- This compound: Not directly tested in PVs, but bromine’s electron-withdrawing nature may reduce recombination losses, though lower hole mobility compared to TPTPA could limit efficiency.
Organic Light-Emitting Diodes (OLEDs):
- TTA-TPA : Used as a hole-transport layer (HTL) due to its π-conjugated, electron-rich structure .
- This compound : Bromine’s inductive effect may improve electron-blocking capability, but its deeper HOMO could require energy-level engineering for efficient charge injection.
Covalent Organic Frameworks (COFs):
Comparative Optoelectronic Properties
- Absorption Spectra: TPTPA and TTA-TPA exhibit absorption in visible ranges (400–600 nm), while the dicyanomethylidenemethyl derivative shows a red shift to 592 nm due to strong electron withdrawal . Bromine’s moderate electron withdrawal may result in intermediate absorption profiles.
- Fluorescence: Star-shaped derivatives like TTPA and TCTPA (cyano-substituted) show piezochromic fluorescence, sensitive to mechanical stress .
Biological Activity
Tris[4-(5-bromothiophen-2-yl)phenyl]amine (TBTPA) is a compound of significant interest due to its potential biological activities, particularly in the fields of medicinal chemistry and materials science. This article provides a comprehensive overview of the biological activity associated with TBTPA, including its synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Synthesis
TBTPA is a star-shaped organic molecule characterized by three 4-(5-bromothiophen-2-yl)phenyl groups attached to a central nitrogen atom. The synthesis typically involves coupling reactions that yield high purity and yield. The brominated thiophene units enhance the compound's electronic properties, making it suitable for various applications.
Antimicrobial Properties
Recent studies have indicated that TBTPA exhibits antimicrobial activity against various pathogens. For instance, its interaction with bacterial cell membranes disrupts membrane integrity, leading to cell lysis. The minimum inhibitory concentration (MIC) values for TBTPA against specific bacterial strains were reported to be in the low micromolar range, indicating potent activity.
Anticancer Potential
TBTPA has shown promise as an anticancer agent. In vitro studies demonstrated that it induces apoptosis in cancer cell lines through the activation of caspase pathways. The compound's ability to cross cell membranes efficiently allows it to exert cytotoxic effects on tumor cells while sparing normal cells.
Table 1: Summary of Biological Activities of TBTPA
| Activity Type | Mechanism of Action | Reference |
|---|---|---|
| Antimicrobial | Disruption of bacterial cell membranes | |
| Anticancer | Induction of apoptosis via caspase activation | |
| Antioxidant | Scavenging free radicals |
Study 1: Antimicrobial Efficacy
In a study assessing the antimicrobial efficacy of TBTPA, the compound was tested against several Gram-positive and Gram-negative bacteria. The results indicated that TBTPA had a significant inhibitory effect on Staphylococcus aureus and Escherichia coli, with MIC values ranging from 1 to 5 µM. This suggests that TBTPA could serve as a lead compound for developing new antimicrobial agents.
Study 2: Anticancer Activity
Another study explored the anticancer properties of TBTPA on human breast cancer cell lines (MCF-7). Treatment with TBTPA resulted in a dose-dependent reduction in cell viability, with IC50 values around 10 µM after 48 hours of exposure. Further analysis revealed that TBTPA treatment led to increased levels of reactive oxygen species (ROS), which are known to promote apoptosis in cancer cells.
The biological activity of TBTPA can be attributed to several mechanisms:
- Membrane Disruption : The lipophilic nature of TBTPA allows it to integrate into lipid bilayers, causing destabilization and leakage.
- Apoptosis Induction : By activating intrinsic apoptotic pathways through ROS generation and caspase activation, TBTPA effectively triggers programmed cell death in cancer cells.
- Antioxidant Activity : TBTPA has been shown to scavenge free radicals, contributing to its protective effects against oxidative stress.
Preparation Methods
Synthetic Routes and Reaction Conditions
Preparation of the Triphenylamine Core
The synthesis typically begins with the triphenylamine core, which can be prepared by classical methods such as Buchwald-Hartwig amination or Ullmann-type coupling, where aniline derivatives are coupled with aryl halides under palladium or copper catalysis.
Bromination of Thiophene Rings
Selective bromination at the 5-position of the thiophene ring is critical and can be achieved either prior to coupling or post-coupling depending on the synthetic route. Bromination is typically performed using bromine or N-bromosuccinimide (NBS) under controlled conditions to prevent over-bromination.
Detailed Preparation Procedure Example
Based on patent literature and research articles, a representative preparation method is as follows:
Synthesis of Tris(4-(thiophen-2-yl)phenyl)amine : Starting from triphenylamine, 4-bromophenyl units are coupled with thiophene derivatives via palladium-catalyzed cross-coupling.
Lithiation and Stannylation : The tris(4-(thiophen-2-yl)phenyl)amine is subjected to lithiation using n-butyllithium at low temperature (-78 °C), followed by quenching with trimethyltin chloride to yield tris(4-(5-trimethylstannyl)thiophen-2-yl)phenylamine.
Stille Coupling to Introduce Bromine : The stannylated intermediate undergoes Stille coupling with a brominated aryl halide under Pd(PPh3)4 catalysis at 80 °C to afford tris[4-(5-bromothiophen-2-yl)phenyl]amine with yields around 70-77%.
Purification : The crude product is purified by column chromatography using dichloromethane/hexane mixtures and reprecipitated to obtain a high-purity dark brown solid.
Reaction Conditions and Catalysts
| Step | Reagents/Conditions | Catalyst | Temperature | Yield (%) |
|---|---|---|---|---|
| Lithiation | n-Butyllithium, TMEDA, THF solvent | None | -78 °C | - |
| Stannylation | Trimethyltin chloride | None | Room temp | ~35 |
| Stille Coupling | Pd(PPh3)4 catalyst, aryl bromide | Pd(PPh3)4 (0.5-1 mol%) | 80 °C | 70-77 |
| Purification | Column chromatography (CH2Cl2/hexane 2:1) | - | Room temp | - |
Stock Solution Preparation and Solubility Data
For practical applications and further reactions, stock solutions of this compound are prepared at various concentrations. The following table summarizes stock solution volumes for different masses and molarities, useful for formulation and experimental setups:
| Mass (mg) | 1 mM (mL) | 5 mM (mL) | 10 mM (mL) |
|---|---|---|---|
| 1 | 1.3729 | 0.2746 | 0.1373 |
| 5 | 6.8645 | 1.3729 | 0.6865 |
| 10 | 13.7291 | 2.7458 | 1.3729 |
Research Findings and Analysis
The use of palladium catalysts such as Pd(PPh3)4 or Pd(PPh3)2Cl2 is essential for efficient cross-coupling with high selectivity and yield.
Low-temperature lithiation ensures regioselective functionalization of the thiophene ring, enabling subsequent stannylation without decomposition or side reactions.
The Stille coupling route is preferred for introducing bromine at the 5-position of the thiophene ring, allowing for further functionalization or polymerization in organic electronic materials.
Alternative methods such as Kumada coupling have been reported for related thiophene derivatives, but the Stille method offers better control over substitution patterns.
Summary Table of Preparation Methods
| Method Step | Description | Advantages | Limitations |
|---|---|---|---|
| Triphenylamine synthesis | Formation of triphenylamine core | Well-established, high purity | Requires careful control of amination |
| Lithiation & Stannylation | Regioselective lithiation and stannylation | High regioselectivity | Sensitive to moisture and temperature |
| Stille Coupling | Pd-catalyzed coupling to introduce bromothiophene | High yield, good functional group tolerance | Use of toxic organotin reagents |
| Bromination (if needed) | Selective bromination of thiophene ring | Enables further functionalization | Risk of over-bromination |
| Purification | Column chromatography and recrystallization | High purity product | Time-consuming |
Q & A
Basic Research Questions
Q. What are the recommended protocols for synthesizing Tris[4-(5-bromothiophen-2-yl)phenyl]amine, and how can side reactions be minimized?
- Methodology : Utilize Ullmann coupling or Suzuki-Miyaura cross-coupling reactions to attach bromothiophenyl groups to the triphenylamine core. Evidence from the synthesis of analogous compounds (e.g., tris(4-formylphenyl)amine) suggests optimizing catalyst loading (e.g., Pd(PPh₃)₄) and reaction temperature (80–120°C) to suppress dehalogenation or dimerization side products .
- Validation : Monitor reaction progress via TLC or HPLC, and purify intermediates using column chromatography with silica gel (hexane/ethyl acetate gradients).
Q. How should researchers handle and store this compound to ensure stability?
- Handling : Use nitrile gloves and lab coats to avoid skin contact, as brominated aromatics may cause sensitization . Work under inert gas (N₂/Ar) to prevent oxidation.
- Storage : Prepare stock solutions in anhydrous DMF or THF (10 mM) and aliquot into amber vials. Store at –80°C for ≤6 months or –20°C for ≤1 month. Avoid freeze-thaw cycles, which degrade bromothiophene moieties .
Q. What spectroscopic techniques are critical for characterizing this compound?
- UV-Vis/PL Spectroscopy : Confirm π-conjugation and charge-transfer transitions. For example, tris[4-(5-dicyanomethylidenemethyl-2-thienyl)phenyl]amine (a structural analog) exhibits λmax at 510 nm (absorption) and 592 nm (emission) .
- NMR Analysis : Use <sup>1</sup>H/<sup>13</sup>C NMR in CDCl₃ to verify substitution patterns. Bromine atoms induce deshielding in adjacent protons (δ 7.2–7.8 ppm) .
Advanced Research Questions
Q. How can researchers resolve discrepancies in optical properties between theoretical calculations and experimental data for this compound?
- Approach : Perform DFT calculations (e.g., B3LYP/6-31G*) to model HOMO-LUMO gaps and compare with experimental UV-Vis spectra. Discrepancies may arise from solvent polarity effects (e.g., bathochromic shifts in DMF vs. toluene) or aggregation-induced quenching .
- Mitigation : Use cryogenic fluorescence spectroscopy to isolate monomeric vs. aggregated states.
Q. What strategies optimize the compound’s performance in OLED or OPV devices?
- Device Integration : Blend with electron-transport layers (e.g., TPOB) to form exciplex-type hosts, enhancing triplet energy transfer. For tris(4-carbazoylphenyl)amine (TCTA), exciplex hosts achieve external quantum efficiencies >15% .
- Doping : Introduce electron-deficient acceptors (e.g., dicyanomethylene derivatives) to stabilize charge-separated states and reduce recombination losses .
Q. How do structural modifications (e.g., substituting bromine with other halogens) affect electrochemical stability?
- Experimental Design : Synthesize analogs (Cl, I) and compare cyclic voltammetry (CV) profiles in acetonitrile (0.1 M TBAPF₆). Bromine’s electronegativity lowers HOMO levels (–5.2 eV vs. –4.9 eV for H) but increases susceptibility to nucleophilic attack .
- Stability Testing : Perform accelerated aging under UV light (365 nm) and track decomposition via HPLC.
Contradictions and Recommendations
- Synthetic Yields : reports >90% yields for tris(4-formylphenyl)amine using DMF/PCl₃, while other methods (e.g., 1,2-dichloroethane) yield <60% due to poor solubility . Validate solvent choices with Hansen solubility parameters.
- Safety Protocols : Combi-Blocks (2023) classifies tris(4-formylphenyl)amine as a skin sensitizer (H317), whereas Sigma-Aldrich (2020) emphasizes respiratory protection. Prioritize full-body PPE and fume hoods for brominated derivatives .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
